Introduction: A Privileged Scaffold in Modern Drug Discovery
Introduction: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 2-(Azetidin-3-yl)pyridine: Properties, Synthesis, and Applications
2-(Azetidin-3-yl)pyridine is a heterocyclic compound that merges two structurally significant motifs in medicinal chemistry: the pyridine ring and the azetidine ring. The pyridine moiety is a common feature in numerous pharmaceuticals, valued for its ability to engage in a variety of intermolecular interactions, including hydrogen bonding, π-stacking, and metal coordination.[1] The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has gained considerable attention as a "bioisostere" for more common rings like piperidine or pyrrolidine.[2]
The inherent ring strain of the azetidine scaffold (approximately 26 kcal/mol) not only imparts unique reactivity but also provides a rigid, three-dimensional geometry.[1][3] This conformational rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[2] Furthermore, the sp³-rich character of the azetidine ring often improves key pharmacokinetic properties such as solubility and metabolic stability.[2] The combination of the flat, aromatic, and electron-withdrawing pyridine ring with the non-planar, strained, and basic azetidine ring creates a versatile scaffold with a unique vectoral projection of its functional groups, making 2-(Azetidin-3-yl)pyridine a compelling building block for exploring chemical space in drug development programs.
Physicochemical and Spectroscopic Properties
| Property | Value / Information | Source |
| Molecular Formula | C₉H₁₂N₂ | ChemScene[4] |
| Molecular Weight | 148.21 g/mol | Derived from Formula |
| IUPAC Name | 2-(Azetidin-3-yl)pyridine | --- |
| Appearance | Typically a powder in its salt form.[5] | American Elements[5] |
| Storage Conditions | Room Temperature (for salt form).[5] | American Elements[5] |
| Hydrogen Bond Donors | 1 (Azetidine N-H) | PubChem[6] |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Azetidine N) | PubChem[6] |
| ¹H-NMR Spectroscopy | The spectrum would characteristically show signals for the pyridine ring protons (typically in the δ 7.0-8.5 ppm range) and the azetidine ring protons. The azetidine protons would appear as complex multiplets in the aliphatic region (approx. δ 3.0-4.5 ppm) due to their diastereotopicity and coupling.[7][8] | MDPI[7], ESA-IPB[8] |
| ¹³C-NMR Spectroscopy | Expected signals include those for the pyridine carbons (δ 120-150 ppm) and the azetidine carbons (typically δ 40-60 ppm).[9] | ResearchGate[9] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 148.10, with a high-resolution mass confirming the elemental composition. | --- |
Synthesis and Methodologies
The synthesis of 2-(Azetidin-3-yl)pyridine and its derivatives often involves multi-step sequences that construct or functionalize one of the heterocyclic rings. A common strategy involves the coupling of a pre-formed azetidine synthon with a pyridine precursor. The high reactivity and potential for ring-opening of the azetidine ring necessitate careful selection of reaction conditions and the use of protecting groups.[3][10]
General Synthetic Workflow
A representative synthetic approach often starts with a commercially available, N-protected 3-functionalized azetidine, such as N-Boc-azetidin-3-one or a 3-halomethylazetidine. This strategy ensures the stability of the strained ring during subsequent chemical transformations.
Exemplary Protocol: Synthesis via N-Boc Deprotection
This protocol describes the final deprotection step, a crucial transformation to yield the target compound from its N-Boc protected precursor. The choice of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is standard for removing the tert-butyloxycarbonyl (Boc) group.
Objective: To remove the N-Boc protecting group from N-Boc-2-(azetidin-3-yl)pyridine to yield 2-(azetidin-3-yl)pyridine.
Materials:
-
N-Boc-2-(azetidin-3-yl)pyridine (1.0 eq)
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) (5-10 eq) or 4M HCl in Dioxane (5-10 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Step-by-Step Procedure:
-
Dissolution: Dissolve N-Boc-2-(azetidin-3-yl)pyridine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution. Causality Note: The slow, cooled addition is critical to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[11]
-
Quenching: Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and solvent.
-
Neutralization: Re-dissolve the residue in DCM and transfer to a separatory funnel. Slowly and carefully add saturated NaHCO₃ solution to neutralize the excess acid. Safety Note: This step will evolve CO₂ gas; vent the funnel frequently to release pressure. Continue adding the basic solution until the aqueous layer is slightly alkaline (pH ~8-9).
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(azetidin-3-yl)pyridine. Further purification can be achieved by silica gel chromatography if necessary.
Reactivity and Chemical Transformations
The chemical behavior of 2-(Azetidin-3-yl)pyridine is dictated by the interplay between its two constituent rings.
-
Azetidine Ring Reactivity: The azetidine nitrogen is a secondary amine and thus exhibits typical nucleophilicity. It can undergo N-alkylation, N-acylation, N-arylation, and reductive amination. However, the reactivity is tempered by the ring strain. Reactions that proceed via intermediates which exacerbate this strain are disfavored, while strain-releasing ring-opening reactions can be triggered under appropriate conditions, such as with strong nucleophiles or under catalytic hydrogenation.[3][10]
-
Pyridine Ring Reactivity: The pyridine nitrogen is basic (pKa of pyridinium ion ≈ 5.2) and can be protonated or quaternized. The pyridine ring itself is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr), particularly if activating groups are present. Conversely, it is deactivated towards electrophilic aromatic substitution, which typically requires harsh conditions and proceeds at the 3-position.
Applications in Medicinal Chemistry
The unique structural and electronic properties of 2-(Azetidin-3-yl)pyridine make it a valuable scaffold in drug discovery. The azetidine ring acts as a rigid, three-dimensional scaffold that can position the pyridine ring and other substituents in specific vectors to optimize interactions with protein binding pockets.[2] This motif is found in a range of biologically active agents.
-
CNS Modulators: The ability of the pyridine and azetidine nitrogens to exist in protonated states at physiological pH makes this scaffold suitable for targeting receptors and transporters in the central nervous system (CNS), where such interactions are common.[2]
-
Enzyme Inhibitors: The rigid framework can serve as a template for designing potent and selective enzyme inhibitors. For example, azetidine-containing compounds have been investigated as inhibitors for targets like dipeptidyl peptidase-4 (DPP-4) and neutrophil elastase.[12]
-
Antibacterial Agents: Both pyridine and azetidin-2-one (a related β-lactam) moieties are cornerstones of antibiotic chemistry.[11][13] The incorporation of the 2-(Azetidin-3-yl)pyridine core can lead to novel antibacterial agents with improved properties.[13][14] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to enhance metabolic stability and receptor selectivity.[2]
Safety and Handling
As with any laboratory chemical, 2-(Azetidin-3-yl)pyridine and its derivatives should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[17]
-
Toxicity: While specific toxicity data for this exact compound is limited, related pyridine derivatives can be toxic if swallowed or absorbed through the skin and may cause irritation.[15] Treat as a potentially hazardous substance.
Conclusion
2-(Azetidin-3-yl)pyridine represents a confluence of desirable traits for modern medicinal chemistry. Its structural rigidity, three-dimensional character, and versatile chemical handles offer a robust platform for the design of novel therapeutics. The synthetic accessibility, combined with the favorable pharmacokinetic profile often conferred by the azetidine ring, ensures that this scaffold will continue to be a valuable building block for researchers and scientists in the pursuit of new and effective drugs.
References
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Bentley, J., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Online] Available at: [Link]
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Singh, A. K., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Online] Available at: [Link]
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Bull, J. A., et al. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. National Institutes of Health (NIH). [Online] Available at: [Link]
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ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Online] Available at: [Link]
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Ramalakshmi, N., et al. Synthesis, Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. ResearchGate. [Online] Available at: [Link]
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Wikipedia. Azetidine. [Online] Available at: [Link]
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Mykhailiuk, P. K. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Online] Available at: [Link]
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Mykhailiuk, P. K. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Online] Available at: [Link]
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Fletcher, S. P., et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Online] Available at: [Link]
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Wang, Y., et al. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Online] Available at: [Link]
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American Elements. 2-[(azetidin-3-yl)methyl]pyridine dihydrochloride - 1864059-36-8. [Online] Available at: [Link]
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Sanna, C., et al. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Online] Available at: [Link]
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Carl ROTH. Safety Data Sheet: 3-Acetylpyridine. [Online] Available at: [Link]
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Rani, V. & Reddy, P. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. SciRP.org. [Online] Available at: [Link]
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Fülöp, F., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Online] Available at: [Link]
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Cheméo. Chemical Properties of Azetidine. [Online] Available at: [Link]
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Ahmed, S. E., et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. [Online] Available at: [Link]
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ResearchGate. 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Online] Available at: [Link]
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